An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research, possesses a unique set of physicochemical properties that are critical to its application and handling. This technical guide provides a comprehensive overview of these properties, including its identity, physical and chemical characteristics, and spectral data. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its mechanism of action as a nucleotide synthesis inhibitor. This document is intended to serve as a thorough resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
5,6-Diamino-2,4-dihydroxypyrimidine is a pyrimidine derivative, also known as 4,5-diaminouracil. The sulfate salt is the common commercially available form. The compound can exist in anhydrous, and dihydrate forms, leading to variations in its molecular formula and weight.
| Identifier | Value |
| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[1] |
| Synonyms | 5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate; 4,5-Diaminouracil Sulfate; 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate[1] |
| CAS Number | 32014-70-3 (sulfate); 42965-55-9 (sulfate); 63981-35-1 (dihydrate sulfate); 886762-39-6 (monosulfate)[2][3][4][5][6] |
| Molecular Formula | C₄H₆N₄O₂·H₂SO₄ (Sulfate); C₄H₈N₄O₆S (Sulfate); C₈H₁₂N₈O₄·H₂SO₄·2H₂O (Dihydrate Sulfate)[1][3][4] |
| Molecular Weight | 240.19 g/mol (Sulfate); 418.34 g/mol (Dihydrate Sulfate)[3][4] |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O[1] |
| InChI | InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)[1] |
Physicochemical Properties
The physicochemical properties of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate are summarized in the table below. It is important to note that some properties, particularly solubility, have conflicting reports in the literature, which may be due to the different forms of the salt (e.g., anhydrous vs. dihydrate) or experimental conditions.
| Property | Value/Description |
| Appearance | White to light yellow or brown crystalline powder.[3][4] |
| Melting Point | >260 °C with decomposition.[3] |
| Solubility | There are conflicting reports on the water solubility of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate. Some sources describe it as soluble in water[1][3], while others state it is practically insoluble[7] or that the sulfate salt is only slightly soluble.[8][9] The hydrochloride salt is reported to be appreciably soluble in water.[8][9] |
| pKa | An experimentally determined pKa value for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is not readily available in the reviewed literature. However, the pKa of pyrimidine derivatives can be determined experimentally using methods such as UV-Vis spectrophotometry or potentiometric titration. |
| Stability | The compound is generally stable under standard laboratory conditions. The dihydrate form is noted for its stability in aqueous solutions.[4] Specific degradation pathways and long-term stability data under various conditions (e.g., temperature, pH, light) are not extensively documented. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.
| Spectrum Type | Key Features |
| UV-Vis | In 0.1N hydrochloric acid, diaminouracil hydrochloride exhibits a well-defined absorption peak at 260 nm (log ε = 4.24).[9] |
| FTIR | The FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the amino groups, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring. |
| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the protons of the amino groups and the N-H protons of the pyrimidine ring. |
| ¹³C NMR | The ¹³C NMR spectrum would display signals for the carbonyl carbons and the carbons of the pyrimidine ring. |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.
Determination of Melting Point
The melting point of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate can be determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For this compound, decomposition is expected at temperatures above 260 °C.
Determination of Aqueous Solubility
Given the conflicting reports, a standardized shake-flask method is recommended to determine the aqueous solubility.
Methodology:
-
Sample Preparation: An excess amount of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a fine-pore filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Spectroscopic Characterization
4.3.1. UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., 0.1N HCl).
-
Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a calibrated spectrophotometer. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic absorption bands are identified and assigned to their respective functional groups.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
Mechanism of Action and Biological Relevance
5,6-Diamino-2,4-dihydroxypyrimidine, as a diaminopyrimidine derivative, is recognized for its potential to inhibit nucleotide synthesis.[1] Many diaminopyrimidines function as competitive inhibitors of dihydrofolate reductase (DHFR).[10]
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[10] By inhibiting DHFR, diaminopyrimidines deplete the intracellular pool of THF, thereby disrupting DNA synthesis and arresting cell growth.[10] This mechanism of action makes DHFR inhibitors effective as antimicrobial and anticancer agents.[10][11][12][13]
The following diagram illustrates the role of DHFR in the folate pathway and the inhibitory action of diaminopyrimidine compounds.
Experimental Workflow for Evaluating DHFR Inhibition
A typical experimental workflow to assess the inhibitory activity of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate against DHFR is outlined below.
Conclusion
5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a compound of significant interest in medicinal chemistry and biochemistry. A thorough understanding of its physicochemical properties is essential for its effective use in research and development. While key parameters such as its chemical identity and melting point are well-established, further investigation is warranted to resolve conflicting reports on its aqueous solubility and to determine its pKa and detailed stability profile. The provided experimental protocols offer a framework for such characterization. Its role as a potential inhibitor of dihydrofolate reductase underscores its therapeutic potential and provides a clear direction for future biological evaluation. This guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. Buy 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | 42965-55-9 [smolecule.com]
- 2. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Buy Online CAS Number 886762-39-6 - TRC - 5,6-Diaminouracil Sulfate | LGC Standards [lgcstandards.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
